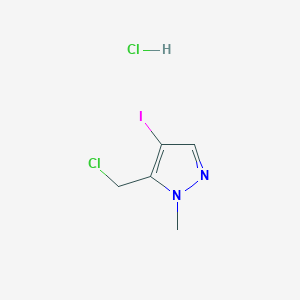

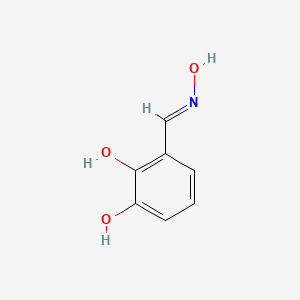

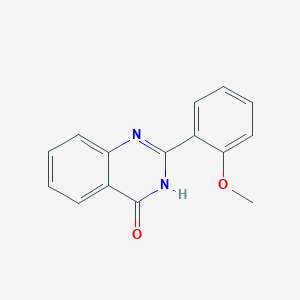

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime

Overview

Description

The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime” is a complex organic molecule. It is related to the class of compounds known as pyrones, which are cyclic compounds containing a carbonyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H and 13C-NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. Multicomponent reactions (MCRs), which involve the formation of multiple bonds in a single operation, have been demonstrated as a promising tool for the creation of diverse molecular structures .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Hydroxy-6-methyl-2-pyrone has a melting point of 188-190 °C (dec.) (lit.) .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure, containing multiple reactive sites, makes it suitable for various chemical reactions. It can be used to synthesize complex molecules for pharmaceuticals and agrochemicals. The presence of the oxime group allows for further transformation into other functional groups through reduction or substitution reactions, expanding its utility in creating a diverse array of molecular structures .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features are beneficial for the design of drug-like molecules. Its scaffold can be incorporated into potential pharmacophores, the portions of molecules responsible for biological activity. Researchers can modify this compound to create new derivatives with potential therapeutic effects against various diseases .

Catalysis

The compound can act as a ligand for metal catalysts in asymmetric synthesis. The oxygen and nitrogen atoms can coordinate to metal centers, facilitating the formation of chiral centers in substrates. This is particularly valuable in producing enantiomerically pure compounds, which are important in the pharmaceutical industry .

Material Science

In material science, the compound’s ability to form stable crystals and its potential for hydrogen bonding can be exploited in the design of new materials. It could be used to develop organic semiconductors or components for molecular electronics, where its electronic properties can be tuned for specific applications .

Photoprotective Agents

The compound’s structure suggests it could act as a photoprotective agent. Its conjugated system can absorb UV light, making it a candidate for inclusion in sunscreens or coatings to protect materials from UV degradation. Further research could explore its efficacy and safety in such applications .

Biological Activity Prediction

The compound has been subjected to predictions of possible biological activities. This involves computational methods to forecast its interaction with biological targets, which can guide experimental studies in drug discovery. It’s a step towards understanding the compound’s pharmacological potential and safety profile .

properties

IUPAC Name |

4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGXRZZXIPUYFP-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)

![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)

![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)